molecular formula C10H22O B14491755 2-Methyl-2-propylhexan-1-OL CAS No. 63126-09-0

2-Methyl-2-propylhexan-1-OL

Cat. No.: B14491755
CAS No.: 63126-09-0
M. Wt: 158.28 g/mol
InChI Key: PTRIKEJBXZRORZ-UHFFFAOYSA-N
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Description

2-Methyl-2-propylhexan-1-OL is an organic compound classified as a primary alcohol. It has the molecular formula C10H22O and contains a hydroxyl group (-OH) attached to the first carbon of a 2-methyl-2-propylhexane chain. This compound is part of the alcohol family, which is characterized by the presence of the hydroxyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propylhexan-1-OL can be synthesized through various methods, including the Grignard reaction. In this method, an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 2-methyl-2-propylhexanone with a Grignard reagent followed by hydrolysis yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl compound to the alcohol.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylhexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: SOCl2, PBr3 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Methyl-2-propylhexanal (aldehyde) or 2-Methyl-2-propylhexanoic acid (carboxylic acid).

    Reduction: No significant reduction products as the primary alcohol is already in its reduced form.

    Substitution: 2-Methyl-2-propylhexyl chloride or bromide.

Scientific Research Applications

2-Methyl-2-propylhexan-1-OL has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylhexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing oxidation and reduction reactions that modulate its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-propylhexan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols. Additionally, its branched carbon chain influences its solubility and boiling point, making it suitable for specific industrial applications .

Properties

CAS No.

63126-09-0

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2-methyl-2-propylhexan-1-ol

InChI

InChI=1S/C10H22O/c1-4-6-8-10(3,9-11)7-5-2/h11H,4-9H2,1-3H3

InChI Key

PTRIKEJBXZRORZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCC)CO

Origin of Product

United States

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